molecular formula C15H24ClNO B1397511 3-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219960-89-0

3-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1397511
CAS RN: 1219960-89-0
M. Wt: 269.81 g/mol
InChI Key: IAZDVPFOQKWHQT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “3-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride” is 1S/C15H23NO.ClH/c1-12-9-13(2)11-15(10-12)17-8-6-14-5-3-4-7-16-14;/h9-11,14,16H,3-8H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Anticonvulsant and Analgesic Activities

  • Anticonvulsant and Analgesic Effects : New derivatives of aminoalkanols, including compounds similar to 3-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride, have been synthesized and evaluated for their anticonvulsant activity in various tests. Some of these compounds also exhibited analgesic activity and showed no hepatotoxic effects in vitro (Rapacz et al., 2017).

Drug Discovery and Synthesis

  • Drug Synthesis : The synthesis of 3-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride-related compounds has been a subject of research, focusing on the development of new methodologies and optimization of yields. For example, a study on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride is an instance of exploring novel synthetic routes (Zheng Rui, 2010).

Structural and Molecular Studies

  • Molecular Geometry and Interactions : Investigations into the molecular structure of related compounds, such as 1-(phenoxyethyl)piperidin-4-ol derivatives, have provided insights into the influence of methyl substituents and N-oxide formation on molecular geometry and intermolecular interactions, which are critical for understanding the pharmacological properties of these compounds (Żesławska et al., 2020).

Antimicrobial Properties

  • Antimicrobial Activities : Certain derivatives of piperidine, like 3-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride, have been synthesized and tested for antimicrobial activities. These studies aim to explore the potential of these compounds in combating microbial infections (Ovonramwen et al., 2019).

Biochemical and Pharmacological Studies

  • Metabolic Activity Studies : Research has been conducted on the metabolic activity of structurally related compounds in specific physiological conditions, such as obesity in rats. These studies help in understanding how these compounds interact with biological systems (Massicot et al., 1985).

Safety and Hazards

The safety data sheet for a related compound, piperidine, indicates that it is a flammable liquid and vapor, harmful if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, and is harmful to aquatic life . It’s important to note that the safety and hazards of “3-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride” may be different and should be obtained from a reliable source.

properties

IUPAC Name

3-[2-(2,5-dimethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-12-5-6-13(2)15(10-12)17-9-7-14-4-3-8-16-11-14;/h5-6,10,14,16H,3-4,7-9,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZDVPFOQKWHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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